trans-11-Tetradecenyl acetate

Overview

Description

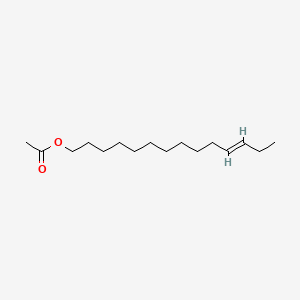

trans-11-Tetradecenyl acetate is a chemical compound commonly used as a sex pheromone in various insect species. It is an acetate ester of (E)-11-tetradecen-1-ol and is characterized by its long carbon chain with a double bond at the 11th position. This compound plays a crucial role in the mating behavior of certain pests, making it valuable in integrated pest management strategies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-11-Tetradecenyl acetate typically involves the Claisen rearrangement of orthoesters. This method allows for the stereoselective formation of the (E)-isomer. The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

trans-11-Tetradecenyl acetate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a carbonyl group.

Reduction: The acetate group can be reduced to yield the corresponding alcohol.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions may involve the use of strong acids or bases to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as aldehydes, ketones, and other esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

trans-11-Tetradecenyl acetate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in studies of stereoselective synthesis and reaction mechanisms.

Biology: The compound is crucial in the study of insect behavior, particularly in understanding mating and communication in pest species.

Medicine: Research into its potential as a bioactive compound in pharmaceuticals is ongoing.

Industry: It is used in the development of environmentally friendly pest control methods, such as pheromone traps and mating disruption techniques

Mechanism of Action

The mechanism by which trans-11-Tetradecenyl acetate exerts its effects involves its interaction with specific olfactory receptors in insects. These receptors are highly sensitive to the compound, triggering a series of neural responses that lead to mating behavior. The molecular targets include specific proteins in the olfactory pathways that are responsible for detecting and processing the pheromone signal .

Comparison with Similar Compounds

Similar Compounds

(Z)-11-Tetradecen-1-ol acetate: Another isomer with a different spatial arrangement of the double bond.

(E)-9-Tetradecen-1-ol acetate: Similar structure but with the double bond at the 9th position.

(Z)-9-Tetradecen-1-ol acetate: Another isomer with the double bond at the 9th position and a different spatial arrangement.

Uniqueness

trans-11-Tetradecenyl acetate is unique due to its specific double bond position and stereochemistry, which makes it highly effective as a sex pheromone for certain insect species. This specificity allows for targeted pest control applications, reducing the impact on non-target species and the environment .

Biological Activity

Trans-11-tetradecenyl acetate (CAS Number: 33189-72-9) is an organic compound classified as a carboxylic ester, notable for its role as a sex pheromone in various insect species. Its molecular formula is C₁₆H₃₀O₂, characterized by a long hydrocarbon chain with a double bond at the 11th position and an acetate functional group. This compound has garnered attention in entomology and pest management due to its biological activity and potential applications.

Target Species

this compound primarily targets specific moth species, including Platynota stultana and Spodoptera litura , where it functions as a pheromone that elicits mating behaviors.

Mode of Action

The compound is released into the environment, where it interacts with olfactory receptors of male insects. This interaction triggers a cascade of neurological signals that lead to behavioral changes, such as increased attraction to the source of the pheromone.

Biochemical Pathways

Upon detection, this compound activates signaling pathways associated with mating behavior. The pheromone's presence significantly enhances male moth attraction when mixed with other pheromone components, particularly cis-11-tetradecenyl acetate .

Biochemical Analysis

Biochemical Properties

As a sex pheromone, this compound influences cell signaling pathways related to mating in certain insects. It has been shown to elicit electroantennogram (EAG) responses in male moths, indicating its role in mating behaviors .

Cellular Effects

The compound likely binds to specific receptors or proteins within the olfactory system of insects, modulating their mating behaviors based on concentration and environmental factors.

Dosage Effects

Research indicates that the effects of this compound are dose-dependent. Higher concentrations generally lead to increased behavioral responses in male moths. However, specific studies on dosage effects in animal models remain limited.

Chemical Reactions

This compound undergoes various chemical reactions, including:

- Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.

- Reduction: Reduction reactions can convert the acetate group to an alcohol group.

- Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Applications in Pest Management

This compound has significant applications in agricultural pest management. Its use in traps and lure systems helps disrupt mating patterns among pest populations, thereby reducing crop damage. The efficacy of this compound is enhanced when used in specific ratios with other pheromones .

Case Studies

- Attractiveness Studies: Research involving mixtures of this compound and cis-11-tetradecenyl acetate demonstrated that optimal attractancy occurs at specific ratios (e.g., 7:93). These studies highlight the importance of this compound in increasing trap catches of male moths like Argyrotaenia velutinana .

- Field Trials: In field trials conducted for pest control, this compound was shown to significantly enhance the capture rates of target moth species when used alongside other pheromonal compounds. The results indicated a marked increase in effectiveness compared to traps using single-component lures .

Summary Table of Biological Activity

| Biological Activity | Description |

|---|---|

| Primary Function | Sex pheromone for attracting male moths |

| Target Insects | Platynota stultana, Spodoptera litura, Argyrotaenia velutinana |

| Mechanism of Action | Binds to olfactory receptors; triggers mating behavior |

| Dosage Effects | Dose-dependent attraction; higher concentrations yield stronger responses |

| Chemical Reactions | Oxidation, reduction, substitution |

| Applications | Used in traps for pest management; disrupts mating patterns |

Properties

IUPAC Name |

tetradec-11-enyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-5H,3,6-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJINQJFQLQIYHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCCCCCCCCCOC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041259 | |

| Record name | 11-Tetradecenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26532-95-6 | |

| Record name | 11-Tetradecenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.